3-Ethoxybenzoate
Description
3-Ethoxybenzoate, also known as 3-ethoxybenzoic acid (CAS 621-51-2), is an aromatic carboxylic acid with an ethoxy substituent at the meta position of the benzene ring. Its molecular formula is C₉H₁₀O₃, and it has a molecular weight of 166.17 g/mol . The compound appears as a light yellow liquid at room temperature . Its structure is characterized by a benzoic acid backbone modified with an ethoxy (-OCH₂CH₃) group, which influences its solubility and reactivity. The InChI key provided (1S/C9H10O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)) confirms its stereochemical configuration .
This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. Its derivatives, such as esters (e.g., methyl or ethyl this compound), are also significant in industrial applications.
Properties
Molecular Formula |
C9H9O3- |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
3-ethoxybenzoate |
InChI |
InChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)/p-1 |
InChI Key |
DTFQMPQJMDEWKJ-UHFFFAOYSA-M |
SMILES |
CCOC1=CC=CC(=C1)C(=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
The following section compares 3-ethoxybenzoate with structurally related benzoate derivatives, focusing on molecular properties, physical-chemical characteristics, and functional differences.
Structural and Molecular Properties
Key Observations:
- Substituent Effects: The ethoxy group in this compound is electron-donating, enhancing the electron density of the benzene ring. In contrast, nitro (-NO₂) and iodo (-I) groups in analogs like ethyl 3-nitrobenzoate and ethyl 3-iodobenzoate are electron-withdrawing, altering reactivity in electrophilic substitution reactions .
- Ester vs. Acid : Methyl and ethyl esters of this compound (e.g., methyl this compound, CAS 108593-47-1) exhibit higher molecular weights than the parent acid due to the alkyl ester group. These esters are typically less polar, affecting solubility .
Physical-Chemical Properties
Notes:
- Boiling Points : Methyl this compound has a boiling point of 100°C at reduced pressure (2 mmHg), typical for aromatic esters .
- Solubility Trends : The free acid (3-ethoxybenzoic acid) is more water-soluble due to its carboxylic acid group, while esters favor organic solvents. Bulky substituents like iodine or nitro groups reduce water solubility .
Functional and Application Differences
- 3-Ethoxybenzoic Acid: Used as a building block in drug synthesis (e.g., nonsteroidal anti-inflammatory drugs) due to its carboxylic acid group, which allows further functionalization .
- Methyl/Ethyl Esters : Serve as protected forms of the acid, enabling use in reactions where the free acid might interfere. For example, methyl this compound is employed in polymer production .
- Nitro and Iodo Derivatives : Ethyl 3-nitrobenzoate and ethyl 3-iodobenzoate are intermediates in explosives and contrast agents, respectively, leveraging their electron-deficient aromatic rings .
- Multifunctional Derivatives : Ethyl 3-acetamido-4-ethoxybenzoate (CAS 85705-26-6) finds niche applications in medicinal chemistry due to its dual functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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